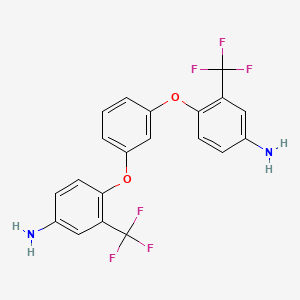
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trifluoromethyl groups and two amino groups attached to a benzene ring through ether linkages. It is widely used as a building block in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and insulating properties .
Méthodes De Préparation
The synthesis of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene typically involves a nucleophilic substitution reaction. One common method includes the reaction of resorcinol with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction using hydrogen gas and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro groups in the precursor can be reduced to amino groups using hydrogen gas and Pd/C catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, Pd/C, and various organic solvents.
Applications De Recherche Scientifique
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and biomedical applications.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene primarily involves its ability to form strong intermolecular interactions due to the presence of amino and trifluoromethyl groups. These interactions contribute to the compound’s high thermal stability and mechanical strength. The molecular targets and pathways involved in its action are related to its role as a building block in polymer synthesis, where it enhances the properties of the resulting materials .
Comparaison Avec Des Composés Similaires
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene can be compared with other similar compounds, such as:
1,4-Bis-(4-amino-2-trifluoromethylphenoxy) benzene: This compound has a similar structure but with different positional isomerism, leading to variations in its properties and applications.
2’-Methyl-1,4-Bis-(4-amino-2-trifluoromethylphenoxy) benzene: This compound includes a methyl group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties suitable for specialized applications.
Propriétés
Formule moléculaire |
C20H14F6N2O2 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2 |
Clé InChI |
PGGDRKNQBAILPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


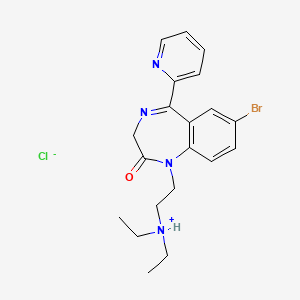
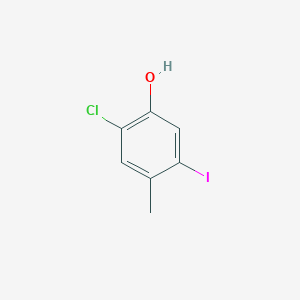

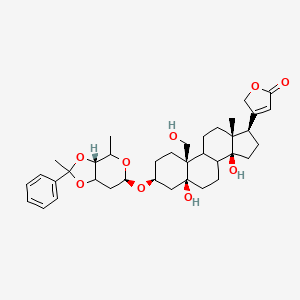
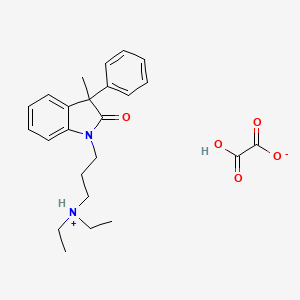
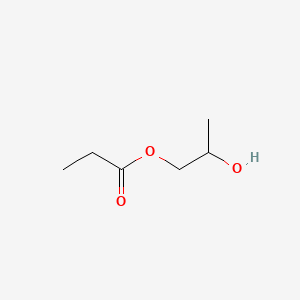
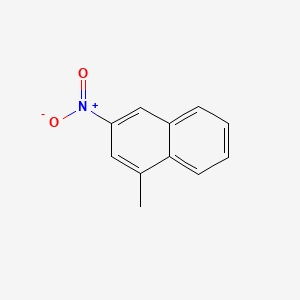
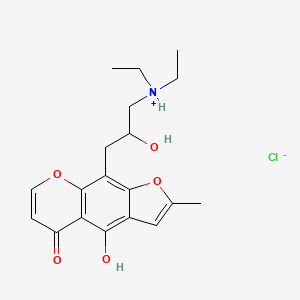
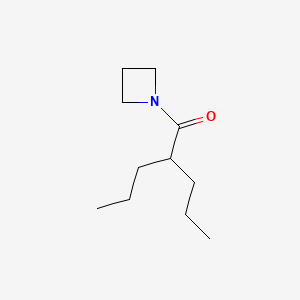

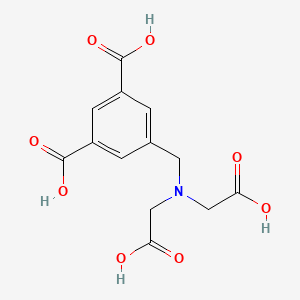
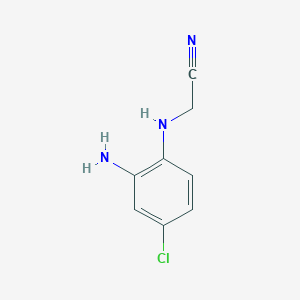
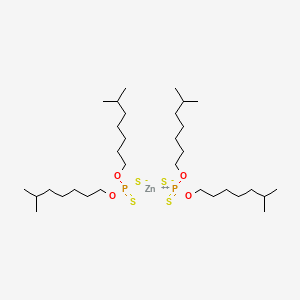
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
